![molecular formula C13H10F2O2 B6379711 4-(3,5-Difluorophenyl)-2-methoxyphenol, 95% CAS No. 1261919-80-5](/img/structure/B6379711.png)
4-(3,5-Difluorophenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(3,5-Difluorophenyl)-2-methoxyphenol, 95% is a compound that can be used for a variety of purposes, including as a synthetic intermediate, a reagent for organic synthesis, and a catalyst in various chemical reactions. This compound is highly versatile due to its unique properties, including its low volatility and high solubility in organic solvents.
Scientific Research Applications
4-(3,5-Difluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent for organic synthesis, and as a catalyst in various chemical reactions. In addition, 4-(3,5-difluorophenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of fluorinated compounds, including the synthesis of fluorinated polymers and fluorinated surfactants.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as a Lewis acid, which can form a strong bond with electron-rich molecules. This bond can then be used to catalyze a variety of reactions. In addition, the compound may also act as a nucleophile, which can react with electron-deficient molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-difluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical processes. In addition, the compound may also act as an antioxidant, which could lead to the protection of cells from oxidative damage.
Advantages and Limitations for Lab Experiments
4-(3,5-Difluorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. The compound is highly soluble in organic solvents, which makes it easy to work with. In addition, the compound is relatively non-volatile, which reduces the risk of contamination. Finally, the compound is relatively stable, which increases its shelf life and makes it suitable for long-term storage.
However, there are also some limitations to using 4-(3,5-difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments. The compound is toxic, so it should be handled with caution. In addition, the compound is a strong Lewis acid, so it should not be used in reactions where the presence of a strong acid is not desirable.
Future Directions
There are a variety of potential future directions for 4-(3,5-difluorophenyl)-2-methoxyphenol, 95%. For example, the compound could be used as a catalyst for a variety of synthetic reactions. In addition, the compound could be used to synthesize a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. Finally, the compound could be used in the synthesis of pharmaceuticals, pesticides, and dyes.
Synthesis Methods
4-(3,5-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-fluorophenol with 3,5-difluorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 4-(3,5-difluorophenyl)-2-methoxyphenol as the major product. Other methods of synthesis include the reaction of 4-fluorophenol with 3,5-difluorobenzaldehyde in the presence of a Lewis acid such as zinc chloride, and the reaction of 4-fluorophenol with 3,5-difluorobenzyl bromide in the presence of a base such as sodium hydroxide.
properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVWUWNGXZPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685527 |
Source
|
Record name | 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261919-80-5 |
Source
|
Record name | 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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